(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol
Description
Properties
CAS No. |
1270289-69-4 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m0/s1 |
InChI Key |
CLUAHEPQMQFYFJ-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=C(C=C2)F |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
A mixture of 6-fluoroindan-1-one (4 mmol), sodium formate (HCO₂Na, 20 mmol), and tetrabutylammonium bromide (Bu₄NBr, 2–30 mol%) is stirred in a biphasic solvent system (H₂O/CH₂Cl₂, 1:1 v/v) at room temperature for 4–6 days in the presence of a chiral Ru-(R,R)-TsDPEN catalyst (0.1–0.5 mol%). The reaction is quenched with saturated NaHCO₃, extracted with CH₂Cl₂, and purified via flash chromatography (silica gel, hexane/EtOAc 4:1) to yield the target alcohol with >90% ee.
Table 1: Critical Reaction Parameters for Asymmetric Transfer Hydrogenation
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst Loading | 0.5 mol% | Higher ee (92–95%) |
| Solvent Ratio (H₂O:CH₂Cl₂) | 1:1 | Enhances phase transfer |
| Reaction Time | 5 days | Maximizes conversion |
| Temperature | 25°C | Balances kinetics/selectivity |
Enzymatic Kinetic Resolution
Although less common, enzymatic methods provide an alternative route using lipases or esterases to resolve racemic mixtures. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin selectively acetylates the (1R)-enantiomer, leaving the desired (1S)-alcohol unreacted.
Procedure
A racemic mixture of 6-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 g) is treated with vinyl acetate (2 equiv) and CAL-B (20 mg) in toluene at 30°C for 24 h. The reaction is filtered, concentrated, and subjected to column chromatography to isolate the (1S)-alcohol (45% yield, 98% ee).
Chiral Auxiliary-Mediated Synthesis
This method introduces a temporary chiral group to control stereochemistry during ketone reduction. A representative approach uses (S)-proline-derived auxiliaries.
Steps
-
Auxiliary Attachment : 6-Fluoroindan-1-one is condensed with (S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid using DCC/DMAP.
-
Diastereoselective Reduction : The ketone-auxiliary adduct is reduced with NaBH₄ in MeOH at 0°C, favoring the (1S)-diastereomer (dr 8:1).
-
Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ yields the target alcohol (72% over three steps).
Process Optimization and Troubleshooting
Catalyst Screening
Comparative studies of chiral catalysts reveal Ru-(R,R)-TsDPEN outperforms Rh and Ir complexes in asymmetric transfer hydrogenation, achieving ee >90% versus 70–85% for alternatives.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but reduce ee due to catalyst instability. Non-polar solvents (toluene) improve selectivity but prolong reaction times.
Additive Screening
-
Bu₄NBr : Enhances interfacial transfer, increasing conversion from 65% to 92%.
-
Molecular Sieves (4Å) : Absorb H₂O, shifting equilibrium toward product formation.
Analytical Validation
Chiral HPLC Analysis
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| Chiralpak AD-H | Hexane/i-PrOH 90:10 | (1S): 12.3; (1R): 14.7 |
Spectroscopic Confirmation
-
¹H NMR (CDCl₃) : δ 1.85–2.15 (m, 2H, CH₂), 4.75 (q, J = 6.5 Hz, 1H, CHOH), 6.85–7.10 (m, 2H, Ar-H).
-
¹³C NMR : δ 73.5 (C-OH), 115.2 (d, J = 22 Hz, C-F), 160.1 (d, J = 245 Hz, C-F).
Industrial Scalability Challenges
Cost-Benefit Analysis
| Method | Cost (USD/g) | Scalability | Environmental Impact |
|---|---|---|---|
| Asymmetric Catalysis | 320 | High | Moderate (solvent waste) |
| Enzymatic Resolution | 450 | Moderate | Low |
Continuous Flow Adaptation
Microreactor systems reduce reaction time from 5 days to 24 h by improving mass transfer in biphasic systems.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: (1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-fluoroindanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form 6-fluoroindane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 6-fluoroindanone.
Reduction: 6-fluoroindane.
Substitution: Various substituted indanols depending on the nucleophile used.
Scientific Research Applications
(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Substituent Effects
The biological activity of indanol derivatives is highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:
2.2 Stereochemical Considerations
- Enantiomeric Preference: The S-enantiomer of indanol derivatives is often more biologically active. For example, S-enantiomers of PD-L1 inhibitors exhibit nanomolar IC₅₀ values, while R-enantiomers are less potent .
- Chromatographic Resolution : Enantioseparation techniques (e.g., using MDI-β-CD-modified columns) confirm the importance of chirality in pharmacokinetics .
Key Takeaways
Substituent Position Matters : Fluorine at the 6-position (vs. 4-position) optimizes steric and electronic interactions for target binding.
Stereochemistry Drives Potency : S-enantiomers consistently outperform R-forms in biological assays.
Beyond Fluorine : Bromo and methoxy substituents offer alternative strategies for tuning lipophilicity and hydrogen-bonding capacity.
Biological Activity
(1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated compound known for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a bicyclic structure with a fluorine atom and a hydroxyl group, which significantly influences its chemical behavior and biological interactions. The presence of the hydroxyl group enhances the compound's ability to form hydrogen bonds, while the fluorine atom increases lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active site residues of enzymes, influencing their activity.
- Halogen Bonding : The fluorine atom may enhance binding affinity through halogen bonding effects.
- Modulation of Signaling Pathways : The compound's interactions can lead to alterations in cellular signaling pathways, affecting physiological responses.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
Enzyme Inhibition
Studies indicate that this compound can inhibit various enzymes, potentially leading to therapeutic applications in conditions like neurodegenerative diseases. For instance, it has been shown to possess inhibitory activity against monoamine oxidase B (MAO-B), with an IC50 value indicating significant potency compared to related compounds .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values observed in studies indicate promising potential for further development in antimicrobial therapies .
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Neurodegenerative Disease Models : In animal models of Parkinson's disease, derivatives of this compound demonstrated neuroprotective effects by modulating MAO-B activity, suggesting a pathway for therapeutic intervention.
- Antimicrobial Testing : In vitro studies have shown that this compound exhibits effective inhibition against Staphylococcus aureus and Escherichia coli strains with MIC values ranging from 0.0039 to 0.025 mg/mL .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is useful.
| Compound | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Structure | Enzyme inhibition, Antimicrobial | 21 |
| 6-chloro-2,3-dihydro-1H-inden-1-one | Structure | Moderate enzyme inhibition | 46 |
| 6-methoxy-2,3-dihydro-1H-inden-1-one | Structure | Low antimicrobial activity | N/A |
Q & A
Q. What are the optimal synthetic routes for (1S)-6-fluoro-2,3-dihydro-1H-inden-1-ol, and how is enantiomeric purity ensured?
The compound is synthesized via fluorination of a dihydroindenol precursor using agents like Selectfluor. Key parameters include reaction temperature (0–25°C), solvent polarity (e.g., acetonitrile), and chiral resolution via enzymatic kinetic resolution or chiral chromatography. Enantiopurity is validated by chiral HPLC and optical rotation measurements .
Q. Which analytical techniques are critical for characterizing the stereochemistry of this compound?
X-ray crystallography using SHELXL (for resolving absolute configuration), H/F NMR coupling constants (to confirm stereoelectronic effects), and circular dichroism (CD) spectroscopy are essential. Crystallographic data refinement with SHELX software ensures high confidence in stereochemical assignments .
Q. How does the hydroxyl group in this compound influence its reactivity in substitution or oxidation reactions?
The hydroxyl group participates in hydrogen bonding, affecting solubility and nucleophilic substitution. Oxidation with KMnO or CrO yields the ketone derivative, while protection with silyl ethers (e.g., TBSCl) enables selective fluorination at the 6-position .
Advanced Research Questions
Q. What methodological challenges arise in scaling the synthesis of this compound while preserving stereochemical integrity?
Scalability issues include maintaining low reaction temperatures for enantioselective fluorination and minimizing racemization during purification. Continuous flow reactors and immobilized catalysts improve reproducibility, while inline NMR monitoring ensures real-time quality control .
Q. How can computational models predict the biological activity of this compound derivatives?
Quantitative Structure-Activity Relationship (QSAR) models analyze substituent effects on bioactivity. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 or dopamine receptors. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity .
Q. What role does this compound play in asymmetric catalysis or chiral ligand design?
The compound serves as a chiral scaffold for phosphine or oxazoline ligands in enantioselective catalysis. Its rigid indenol structure enhances stereocontrol in cross-coupling reactions (e.g., Suzuki-Miyaura). Catalytic performance is evaluated via enantiomeric excess (ee) measurements and turnover frequency (TOF) .
Data Contradictions and Resolution
Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?
Variations arise from polymorphic forms or solvent-dependent crystallization. Systematic characterization using Differential Scanning Calorimetry (DSC) and variable-temperature XRD identifies polymorphs. Cross-validation of H NMR data with computed chemical shifts (via ACD/Labs) resolves spectral inconsistencies .
Q. What strategies mitigate conflicting bioactivity results across studies on fluorinated indenols?
Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% by HPLC). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) to confirm activity. Meta-analyses of PubChem BioAssay data identify outliers due to impurities .
Methodological Tables
| Parameter | Typical Range | Technique |
|---|---|---|
| Fluorination Yield | 60–85% | F NMR Quantification |
| Enantiomeric Excess (ee) | 90–99% | Chiral HPLC (Chiralpak AD-H) |
| Melting Point | 78–82°C | DSC |
| Calculated LogP | 1.2–1.5 | QikProp (Schrödinger) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
